molecular formula C11H11NO4 B13297986 Methyl 2-[3-(hydroxyimino)-2,3-dihydro-1-benzofuran-2-yl]acetate

Methyl 2-[3-(hydroxyimino)-2,3-dihydro-1-benzofuran-2-yl]acetate

Cat. No.: B13297986
M. Wt: 221.21 g/mol
InChI Key: OUGDKLXRKCERIZ-QXMHVHEDSA-N
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Description

Methyl 2-[3-(hydroxyimino)-2,3-dihydro-1-benzofuran-2-yl]acetate is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring fused with a hydroxyimino group and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(hydroxyimino)-2,3-dihydro-1-benzofuran-2-yl]acetate typically involves the reaction of substituted benzofuran derivatives with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then esterified to yield the final product. Common reagents used in this synthesis include sodium hydroxide, methanol, and acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of functional groups into the benzofuran ring, making the process more sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(hydroxyimino)-2,3-dihydro-1-benzofuran-2-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[3-(hydroxyimino)-2,3-dihydro-1-benzofuran-2-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[3-(hydroxyimino)-2,3-dihydro-1-benzofuran-2-yl]acetate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the benzofuran ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antioxidant activity and inhibition of inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[3-(hydroxyimino)-2,3-dihydro-1-benzofuran-2-yl]acetate is unique due to its benzofuran ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other hydroxyimino compounds and contributes to its specific applications in various fields .

Biological Activity

Methyl 2-[3-(hydroxyimino)-2,3-dihydro-1-benzofuran-2-yl]acetate is a novel organic compound classified as a benzofuran derivative. Its unique structure, which includes a hydroxyimino group and an acetate moiety, positions it as a compound of interest in medicinal chemistry. This article delves into its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N1O4, with a molecular weight of approximately 221.21 g/mol. The compound exhibits complex stereochemistry, which is crucial for its biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving benzofuran derivatives and hydroxyimino compounds. Typical methods include:

  • Condensation Reactions : Combining benzofuran derivatives with hydroxyimino reagents.
  • Acetylation : Introducing the acetate group via acetic anhydride or acetyl chloride in the presence of a base.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound against various cancer cell lines. In particular:

  • Cell Lines Tested : Hepatocellular carcinoma (HePG2), breast cancer (MCF-7), cervical cancer (HeLa), and prostate cancer (PC3).
  • Results : The compound demonstrated significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin.
Cell LineIC50 (µM)Reference Compound
HePG211–17Doxorubicin (4.17–8.87)
PC311–17Doxorubicin (4.17–8.87)

The mechanism by which this compound exerts its anticancer effects includes:

  • Enzyme Inhibition : It has shown inhibitory activity against PI3K and VEGFR-2 enzymes, crucial pathways in cancer progression.
CompoundPI3K IC50 (nM)VEGFR-2 IC50 (nM)
Methyl 2-[3-(hydroxyimino)-...]2.21 ± 0.1186 ± 4
LY2940026.18 ± 0.20N/A
SorafenibN/A34 ± 0.86

Apoptosis Induction

Further investigations into the compound's effects on cell cycle distribution revealed:

  • G1/S Phase Arrest : The compound induced significant cell cycle arrest in the G1/S phase.
  • Apoptotic Effects : It led to an increase in pre-G1 phase cells indicating apoptosis.
Compound%G0–G1%S%G2/M%Pre-G1
Methyl 2-[3-(hydroxyimino)-...]47.0651.231.7124.71
Control Hela46.2642.9910.751.95

Case Studies and Research Findings

A notable study published in PMC assessed the compound's biological activity alongside other benzofuran derivatives, confirming its potential as a therapeutic agent against multiple cancer types . The study utilized both in vitro assays and computational modeling to understand the binding affinity and interaction with target enzymes.

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

methyl 2-[(3Z)-3-hydroxyimino-1-benzofuran-2-yl]acetate

InChI

InChI=1S/C11H11NO4/c1-15-10(13)6-9-11(12-14)7-4-2-3-5-8(7)16-9/h2-5,9,14H,6H2,1H3/b12-11-

InChI Key

OUGDKLXRKCERIZ-QXMHVHEDSA-N

Isomeric SMILES

COC(=O)CC1/C(=N\O)/C2=CC=CC=C2O1

Canonical SMILES

COC(=O)CC1C(=NO)C2=CC=CC=C2O1

Origin of Product

United States

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